molecular formula C22H12Br2N4 B12606436 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline CAS No. 915283-61-3

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline

Cat. No.: B12606436
CAS No.: 915283-61-3
M. Wt: 492.2 g/mol
InChI Key: MWVKBKCRGRLZCY-UHFFFAOYSA-N
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Description

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of bromopyridinyl groups attached to the phenanthroline core, which imparts unique chemical and physical properties. Phenanthroline derivatives are widely studied for their applications in coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by their coupling with phenanthroline. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form complexes with metal ions through coordination bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.

Comparison with Similar Compounds

Similar Compounds

    2,9-Dimethyl-1,10-phenanthroline: Another phenanthroline derivative with different substituents.

    4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups instead of bromopyridinyl groups.

Uniqueness

3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is unique due to the presence of bromopyridinyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.

Properties

CAS No.

915283-61-3

Molecular Formula

C22H12Br2N4

Molecular Weight

492.2 g/mol

IUPAC Name

3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline

InChI

InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H

InChI Key

MWVKBKCRGRLZCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br

Origin of Product

United States

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